molecular formula C12H10OS B063536 1-(4-Thiophen-3-yl-phenyl)-ethanone CAS No. 172035-84-6

1-(4-Thiophen-3-yl-phenyl)-ethanone

Cat. No. B063536
CAS RN: 172035-84-6
M. Wt: 202.27 g/mol
InChI Key: JHHFXTBRCQXCHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone derivatives involves complex reactions, including the condensation of thiophene-3-carbaldehyde with acetophenone derivatives in the presence of potassium hydroxide in ethanol. This process results in the formation of chalcones with varying substituents at the para position of the phenyl ring, indicating the versatility and adaptability of the synthesis methods for this compound class (Quoc et al., 2019).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-(4-Thiophen-3-yl-phenyl)-ethanone and its derivatives have been extensively analyzed using spectroscopic methods and theoretical calculations. Studies have highlighted the significance of geometrical parameters, hyper-conjugative interactions, charge delocalization, and the role of substituents in influencing the stability and reactivity of the molecule. For example, NBO analysis and HOMO-LUMO studies provide insights into the charge transfer within the molecule, showcasing its potential in nonlinear optics (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Thiophen-3-yl-phenyl)-ethanone derivatives is highlighted by their involvement in various chemical reactions, such as the synthesis of novel bioactive molecules. For instance, the Claisen–Schmidt condensation reaction is employed to prepare chalcone derivatives, demonstrating the compound's utility in synthesizing anti-oxidant and anti-microbial agents. These reactions not only expand the chemical repertoire of these compounds but also underline their importance in medicinal chemistry (Gopi et al., 2016).

Physical Properties Analysis

The physical properties of 1-(4-Thiophen-3-yl-phenyl)-ethanone derivatives, including their crystal structures and thermal behaviors, have been elucidated through X-ray crystallography and differential scanning calorimetry. These studies reveal the polymorphism and phase transitions in these compounds, offering valuable information on their stability, solubility, and suitability for various applications. For example, the discovery of different polymorphic forms and their interconversion at specific temperatures provides insights into the materials' properties under varying environmental conditions (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-(4-Thiophen-3-yl-phenyl)-ethanone derivatives are characterized by their spectroscopic signatures and reactivity patterns. Vibrational spectroscopy, coupled with theoretical DFT computations, has been instrumental in identifying functional groups, bond configurations, and the overall electronic structure of these compounds. Such analyses are crucial for understanding the chemical behavior, reactivity, and potential applications of these molecules in various fields (Murugavel et al., 2016).

Scientific Research Applications

  • Antioxidant and Antimicrobial Activities : Novel chalcone derivatives synthesized from 1-(thiophen-2yl)ethanone showed significant antioxidant and antimicrobial activities, indicating potential for therapeutic use (Gopi, Sastry, & Dhanaraju, 2016).

  • Anti-Breast Cancer Agents : Compounds derived from 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone demonstrated promising activities against MCF-7 tumor cells, suggesting potential as anti-breast cancer agents (Mahmoud et al., 2021).

  • Cholinesterase Inhibitors : Tetrazole derivatives containing a thiophen-2-yl ethanone structure were evaluated as cholinesterase inhibitors, showing notable inhibitory effects and potential for treating neurological disorders (Mohsen et al., 2014).

  • Anticancer Activity : Thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties, synthesized from 1-aryl-2-(furan/thiophen-2-yl)ethanones, exhibited potential as anticancer agents for liver and breast cancer (Hessien, Kadah, & Marzouk, 2009).

  • Anticandidal and Cytotoxicity : Tetrazole derivatives of 1-(phenyl)ethanone were potent anticandidal agents with weak cytotoxicities, highlighting their potential in antifungal therapies (Kaplancıklı et al., 2014).

  • Anti-HIV Activity : N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, including structures derived from 1-aryl-2-(furan/thiophen-2-yl)ethanones, were identified as inhibitors of HIV-1 replication, showing promise in HIV treatment (Che et al., 2015).

  • Electrical Conductivity and Polymer Applications : Polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole, synthesized from 1-aryl-2-(furan/thiophen-2-yl)ethanones, showed good electrical conductivity and thermal stability, indicating potential use in material sciences (Pandule et al., 2014).

  • Antimicrobial Activities : Novel 4-thiazolidinones and 2-azetidinones derivatives from chalcone, including structures derived from 1-(4-thiophen-3-yl-phenyl)-ethanone, exhibited antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Patel & Patel, 2017).

properties

IUPAC Name

1-(4-thiophen-3-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9(13)10-2-4-11(5-3-10)12-6-7-14-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHFXTBRCQXCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401896
Record name 1-[4-(Thiophen-3-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172035-84-6
Record name 1-[4-(Thiophen-3-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
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0 mmol
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reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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